Potassium 2-(4-Boc-piperazin-1-yl)ethoxymethyltrifluoroborate
Overview
Description
Potassium 2-(4-Boc-piperazin-1-yl)ethoxymethyltrifluoroborate (K2-PEMTFB) is a novel organic compound that has been used in a variety of research applications. This compound is a derivative of piperazine, which is an organic compound that is commonly found in a variety of pharmaceuticals and other compounds. K2-PEMTFB has been used in many research applications, including the synthesis of other organic compounds and the study of biochemical and physiological effects. In
Scientific Research Applications
Use in Chemical Synthesis
Potassium 2-(4-(N-Boc)-piperazin-1-yl)ethoxymethyltrifluoroborate is used as a building block or intermediate in the synthesis of several novel organic compounds .
Method of Application
Two derivatives of N-Boc piperazine were synthesized and characterized by FT-IR, 1H & 13C NMR and LCMS spectroscopic studies . The structures of both derivatives were further confirmed by single crystal X-ray diffraction analysis .
Results or Outcomes
The synthesized compounds have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities . The diverse biological activities of the compounds containing piperazine rings can be attributed to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the piperazine ring .
Development of Novel Therapeutic Agents
This compound has been used in the development of novel therapeutic agents that target Poly (ADP-Ribose) Polymerase in human breast cancer cells .
Method of Application
A number of uracil amides were synthesized and screened for the loss of cell viability in a human-estrogen-receptor-positive breast cancer cell line .
Results or Outcomes
The synthesized compounds were found to cleave poly (ADP-ribose) polymerase, which is a key protein involved in DNA repair and cell death . This suggests that these compounds could potentially be used as therapeutic agents for the treatment of breast cancer .
Use in Material Science
This compound has been used in the field of material science .
Results or Outcomes
The outcomes of these studies can also vary greatly, but the use of this compound can often lead to the development of new materials with unique properties .
Use in Chromatography
This compound has been used in the field of chromatography .
Method of Application
In chromatography, it’s often used as a reagent or intermediate in the preparation of samples or the development of new chromatographic techniques .
Results or Outcomes
The use of this compound in chromatography can lead to improved separation techniques, allowing for more accurate and precise analysis of complex mixtures .
properties
IUPAC Name |
potassium;trifluoro-[2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]ethoxymethyl]boranuide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23BF3N2O3.K/c1-12(2,3)21-11(19)18-6-4-17(5-7-18)8-9-20-10-13(14,15)16;/h4-10H2,1-3H3;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWUIDRICJGFLPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](COCCN1CCN(CC1)C(=O)OC(C)(C)C)(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23BF3KN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium 2-(4-Boc-piperazin-1-yl)ethoxymethyltrifluoroborate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.